Polystachoside is a natural product found in Punica granatum, Euphorbia hyssopifolia, and other organisms with data available.
Guaijaverin
CAS No.: 22255-13-6
Cat. No.: VC21348816
Molecular Formula: C20H18O11
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22255-13-6 |
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Molecular Formula | C20H18O11 |
Molecular Weight | 434.3 g/mol |
IUPAC Name | 3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
Standard InChI Key | BDCDNTVZSILEOY-BQCJVYABSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
Melting Point | 239 °C |
Chemical Properties and Structure
Guaijaverin, chemically identified as quercetin-3-O-alpha-l-arabinopyranoside, is a flavonoid glycoside with the molecular formula C20H18O11 and a molecular weight of 434.35 . The compound exists in solid form and possesses unique stability characteristics, being both heat and acid stable, while demonstrating lability under alkaline conditions . From a solubility perspective, guaijaverin shows high solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 100 mg/mL with ultrasonic assistance . For optimal preservation, the compound should be stored at 4°C and protected from light exposure to maintain its structural integrity and biological activity .
The compound's structure features a quercetin backbone (a widely studied flavonoid with known antioxidant properties) conjugated with an alpha-l-arabinopyranoside sugar moiety at the 3-O position. This glycosidic linkage contributes significantly to the compound's biological activities and physical properties.
Natural Sources and Extraction
Guaijaverin has been predominantly isolated from Psidium guajava (guava) leaves, where it exists alongside other bioactive compounds including quercetin, gallocatechin, esculin, 3-sinapoylquinic acid, ellagic acid, gallic acid, and citric acid . The compound has been identified through bioautography-directed chromatographic fractionation of crude methanol extracts of P. guajava . Traditional extraction methods typically involve solvent extraction procedures, with methanol being commonly employed to maximize yield.
Biological Activities
Antimicrobial Properties
Guaijaverin has demonstrated significant antimicrobial activity, particularly against Streptococcus mutans, a primary bacterial species associated with dental caries and plaque formation. Research has established guaijaverin as a potent bacteriostatic agent against both clinical and type strains of S. mutans, with minimum inhibitory concentrations (MICs) of 2 mg/ml for clinical isolates (CLSM 001) and 4 mg/ml for type strains (MTCC 1943) .
At sub-MIC concentrations (0.0078-2 mg/ml), guaijaverin exhibits inhibitory effects on various cariogenic properties of S. mutans, including:
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Acid production
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Cell-surface hydrophobicity
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Sucrose-dependent adherence to glass surfaces
These properties position guaijaverin as a potential natural antiplaque agent for oral health applications, offering an alternative to synthetic antimicrobial compounds.
Urease Inhibition
Guaijaverin acts as a urease inhibitor with an IC50 value of 120 μM . Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria and in agricultural settings to improve nitrogen utilization efficiency.
Immunomodulatory and Antiallergic Effects
Guaijaverin exhibits significant immunomodulatory properties, particularly when complexed with epigallocatechin gallate (EGCG) from Camellia sinensis, forming what researchers designate as the GEC complex. This complex demonstrates synergistic effects in modulating T helper (Th) cell balance, specifically the Th1/Th2 ratio, which plays a crucial role in allergic responses .
In vitro studies have shown that the GEC complex inhibits:
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β-hexosaminidase release by 4.20% (compared to EGCG alone)
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Interleukin (IL)-4, IL-5, and IL-13 by 4.08%, 0.67%, and 4.71%, respectively
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While simultaneously increasing interferon (IFN)-γ production by 12.43%
At the molecular level, 0.039 μg/mL of guaijaverin modulates Th1- and Th2-related proteins, specifically suppressing p-STAT6 and GATA3 (Th2-related) while enhancing p-STAT1 and T-bet (Th1-related) . This rebalancing of the Th1/Th2 ratio has significant implications for managing allergic conditions.
Therapeutic Applications
Allergy Management
The research on ILS-F-2301 (the combination of guaijaverin-rich P. guajava and EGCG-rich C. sinensis) has demonstrated significant anti-allergic rhinitis properties in both in vitro and in vivo models . In an allergic rhinitis mouse model, ILS-F-2301 administration inhibited:
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Ovalbumin (OVA)-specific IgE
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Histamine levels in serum
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IL-4 and IL-5 (by 28.23% and 47.15%, respectively)
These findings suggest that guaijaverin-containing formulations have potential as functional foods or therapeutics for alleviating allergic rhinitis symptoms.
Metabolic Disorder Management
The pancreatic lipase inhibitory activity of guaijaverin indicates potential applications in managing conditions related to lipid metabolism, particularly obesity and hyperlipidemia . By reducing triglyceride uptake, guaijaverin could help mitigate postprandial hyperlipidemia and contribute to weight management strategies.
Mechanisms of Action
Antimicrobial Mechanism
The bacteriostatic effect of guaijaverin against S. mutans occurs through multiple mechanisms affecting bacterial growth and virulence. The compound interferes with critical cariogenic properties including the adhesion processes necessary for biofilm formation and the acid production capabilities that contribute to tooth demineralization .
Immunomodulatory Mechanism
Guaijaverin's impact on allergic responses stems from its ability to modulate the Th1/Th2 balance. The compound appears to suppress the Th2 response (associated with allergic reactions) while enhancing the Th1 response through specific signaling pathways :
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Suppression of the IL-4/STAT6/GATA3 pathway (Th2-associated)
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Enhancement of the IFN-γ/STAT1/T-bet pathway (Th1-associated)
This dual modulation helps restore immune balance in allergic conditions, where Th2 predominance typically drives symptomatology.
Enzyme Inhibition Mechanism
Spectroscopic analysis of guaijaverin's interaction with pancreatic lipase indicates that the compound binds to the enzyme through static quenching, altering the microenvironment and spatial conformation of the enzyme . This non-competitive inhibition mechanism suggests that guaijaverin binds to a site distinct from the active site, inducing conformational changes that impair enzyme function.
Research Challenges and Future Directions
Despite the promising biological activities of guaijaverin, several challenges and knowledge gaps remain in its research landscape:
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Limited pharmacokinetic and bioavailability data
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Incomplete understanding of structure-activity relationships
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Need for comprehensive toxicological assessment
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Optimization of extraction and purification methods for improved yield
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Limited information on potential drug interactions
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Development of suitable formulations for specific therapeutic applications
Future research directions should address these challenges to fully realize the therapeutic potential of guaijaverin in various medical applications.
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